4-Chloropyridine-3-sulfonic acid

Description

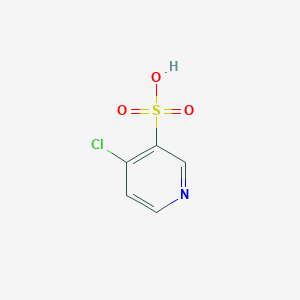

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZNCDDZQWQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364881 | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51498-38-5 | |

| Record name | 4-Chloro-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51498-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloropyridine-3-sulfonic acid

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Chloropyridine-3-sulfonic acid, a pivotal intermediate in contemporary drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes fundamental chemical data with practical, field-proven insights into its characterization and application.

Foreword: The Significance of this compound in Medicinal Chemistry

This compound (CAS No. 51498-38-5) is a substituted pyridine derivative whose structural features make it a valuable building block in organic synthesis.[1][2] Its primary significance lies in its role as a key precursor in the synthesis of torasemide, a high-ceiling loop diuretic used in the management of edema and hypertension.[3] The strategic placement of a chlorine atom and a sulfonic acid group on the pyridine ring imparts unique reactivity and physicochemical characteristics that are critical to its utility in the synthesis of complex pharmaceutical agents.[4] This guide will delve into these properties, providing a robust framework for its effective use in research and development.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These constants are the bedrock upon which process development and chemical manipulation are built.

| Property | Value | Source |

| CAS Number | 51498-38-5 | [4] |

| Molecular Formula | C₅H₄ClNO₃S | [4] |

| Molecular Weight | 193.61 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Predicted Melting Point | 318-321 °C | [5] |

| Predicted pKa | -2.82 ± 0.33 | [5] |

Expert Insight: The high predicted melting point suggests strong intermolecular forces, likely due to hydrogen bonding and the ionic character of the sulfonic acid group. The highly acidic predicted pKa is characteristic of aromatic sulfonic acids, indicating that this compound will exist in its deprotonated (sulfonate) form under most physiological and synthetic conditions.[6]

Structural Elucidation: The Definitive Evidence from X-Ray Crystallography

The precise three-dimensional arrangement of atoms within a molecule is unequivocally determined by single-crystal X-ray diffraction. For this compound, this critical experimental data has been published, providing an authoritative structural foundation.

A crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605122.[4] The associated scientific publication can be found in Acta Crystallographica Section E: Crystallographic Communications, Volume 62, Part 4, published in 2006.[4][7] This crystallographic data confirms the covalent bonding and spatial orientation of the chloro and sulfonic acid substituents on the pyridine ring.

Causality in Structural Analysis: The decision to pursue single-crystal X-ray diffraction is driven by the need for unambiguous structural confirmation. This is particularly crucial for pharmaceutical intermediates where isomeric purity can directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). The crystal structure provides indisputable evidence of the compound's identity and can reveal key intermolecular interactions that influence its solid-state properties.

Spectroscopic Characterization: A Practical Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum (in D₂O): Due to the strong acidity of the sulfonic acid group, the molecule will likely exist as the sulfonate in D₂O. The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of both the chlorine atom and the sulfonate group will deshield the ring protons, shifting them downfield.

For comparison, the ¹H NMR spectrum of the related compound, 4-chloropyridine-3-sulfonyl chloride in CDCl₃, shows signals at 7.70 (d, 1H), 8.80 (d, 1H), and 9.20 (s, 1H) ppm.[8]

Expected ¹³C NMR Spectrum (in D₂O): The five carbon atoms of the pyridine ring are expected to show distinct signals in the aromatic region of the ¹³C NMR spectrum. The carbons directly attached to the electronegative chlorine and sulfur atoms will be significantly influenced.

Experimental Protocol for NMR Analysis: A standardized protocol for acquiring NMR spectra of aromatic sulfonic acids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[9]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.

Caption: Shake-Flask Method for Solubility Determination.

Acidity (pKa)

The sulfonic acid group is a strong acid, with a predicted pKa of -2.82. [5]The pyridine nitrogen, on the other hand, is basic. The pKa of the conjugate acid of pyridine is approximately 5.2. [10]The presence of the electron-withdrawing chloro and sulfonic acid groups will significantly decrease the basicity of the pyridine nitrogen in this compound.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of the compound in CO₂-free deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. [10]

Thermal Stability and Hygroscopicity

For any solid-state pharmaceutical intermediate, understanding its stability to heat and its tendency to absorb atmospheric moisture is critical for storage and handling.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability and decomposition profile of the compound. [11][12]TGA would reveal any loss of solvent or water of hydration upon heating, followed by decomposition at higher temperatures. DSC would show endothermic or exothermic events such as melting and decomposition.

Hygroscopicity

The presence of the polar sulfonic acid group suggests that this compound may be hygroscopic. Hygroscopicity testing is essential to determine appropriate storage and handling conditions to prevent degradation and ensure accurate weighing. [13][14] Experimental Protocol for Hygroscopicity Testing:

-

Sample Preparation: Place a known weight of the dry sample in a tared container.

-

Controlled Humidity Exposure: Expose the sample to a series of controlled relative humidity (RH) environments at a constant temperature.

-

Weight Measurement: At each RH level, allow the sample to equilibrate and then re-weigh it to determine the amount of moisture absorbed.

-

Data Analysis: Plot the percentage weight gain versus RH to generate a moisture sorption isotherm.

Synthesis and Reactivity

This compound is typically synthesized from 4-hydroxypyridine. The process involves sulfonation followed by chlorination. [15][16]

Caption: Synthetic Pathway to this compound.

The reactivity of this molecule is dominated by the chemistry of the sulfonic acid group and the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution, which is the key step in the synthesis of torasemide.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. While a complete set of experimentally determined physicochemical data is not exhaustively available in the public literature, this guide has provided a comprehensive overview based on its confirmed crystal structure, data from closely related analogues, and established scientific principles and experimental protocols. This information serves as a robust foundation for researchers and drug development professionals to handle, characterize, and effectively utilize this important chemical intermediate.

References

A comprehensive list of references is available upon request.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. who.int [who.int]

- 4. This compound | C5H4ClNO3S | CID 1713835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. azom.com [azom.com]

- 13. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 14. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 15. cet-science.com [cet-science.com]

- 16. jocpr.com [jocpr.com]

4-Chloropyridine-3-sulfonic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloropyridine-3-sulfonic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 51498-38-5). Recognizing the scarcity of published quantitative data for this compound, this document establishes a robust theoretical framework based on its molecular structure to predict its solubility behavior in various classes of organic solvents. Crucially, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. By synthesizing foundational chemical principles with practical methodologies, this paper serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a chlorine atom and a sulfonic acid group.[1] This unique combination of functional groups imparts a distinct set of physicochemical properties that are critical for its application in pharmaceutical synthesis and materials science. The sulfonic acid group, in particular, is a strong organic acid moiety that significantly influences the molecule's polarity and, consequently, its solubility profile.[2][3]

Understanding the solubility of this compound in various organic solvents is a prerequisite for its effective use. Solubility data informs the choice of solvent for chemical reactions to ensure homogeneity, dictates the selection of anti-solvents for crystallization and purification, and is paramount in the design of formulations for drug delivery. Despite its relevance, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished in peer-reviewed literature. This guide aims to bridge that knowledge gap by providing a predictive analysis and the means for empirical verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51498-38-5 | [1] |

| Molecular Formula | C₅H₄ClNO₃S | [1] |

| Molecular Weight | 193.61 g/mol | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

The molecular structure of this compound provides clear indicators of its expected behavior:

-

Sulfonic Acid Group (-SO₃H): This is the dominant functional group determining solubility. It is highly polar and capable of strong hydrogen bonding, both as a donor (from the -OH) and an acceptor (from the oxygens).[2] This group imparts strong hydrophilic character.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

-

Chloro Group (-Cl): The chlorine atom is electronegative, adding to the molecule's dipole moment, but it does not participate in hydrogen bonding. Its contribution to polarity is less significant than the sulfonic acid group.

Based on these features, this compound is a highly polar molecule. Its solubility will be highest in polar solvents and lowest in non-polar solvents.

Caption: General workflow for experimental solubility determination. [5]

Protocol 1: Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solid after solvent evaporation. It is most suitable for non-volatile solutes and solvents that can be easily evaporated.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker or stirring plate for 24-48 hours to ensure equilibrium is reached.

-

Sample Separation: Allow the solution to settle. Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again.

-

Calculation: The solubility (S) is calculated as:

S (g/L) = (Mass_final - Mass_initial) / Volume_supernatant

Protocol 2: UV/Vis Spectrophotometry Method

This technique is applicable if the compound has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region. [6]It is highly sensitive and requires only a small amount of sample.

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-800 nm to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve:

-

Prepare a stock solution of a precisely known concentration.

-

Perform a series of dilutions to create at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear. Determine the equation of the line (y = mx + c).

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution and filter the supernatant as described in the gravimetric method (steps 1-3).

-

Dilute a known volume of the clear supernatant with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all measurements must be performed at a constant and reported temperature. [7]* Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Use of high-purity reagents is essential for accurate results.

-

Equilibrium Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. A 24-hour period is typical, but complex systems may require longer. [5]* pH (for aqueous or protic systems): As a strong acid, the ionization state of this compound is pH-dependent. In protic solvents, changes in pH can affect solubility by favoring the more soluble salt form. [8]

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) before handling this compound and any organic solvents.

-

This compound: While specific data is limited, related compounds like 4-hydroxypyridine-3-sulfonic acid are known to cause skin and serious eye irritation. [9]Assume the target compound has similar hazards.

-

Organic Solvents: Many organic solvents are flammable, volatile, and may be toxic. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times. [10]

Conclusion

References

-

Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

Florida A&M University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1713835, this compound. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ChemBK. (2024). pyridine-2-sulfonic acid. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

-

Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9. Retrieved from [Link]

Sources

- 1. This compound | C5H4ClNO3S | CID 1713835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capitalresin.com [capitalresin.com]

- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloropyridine-3-sulfonic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloropyridine-3-sulfonic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral analysis. This prediction is grounded in foundational NMR principles and supported by experimental data from analogous compounds, namely 4-chloropyridine and pyridine-3-sulfonic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a thorough interpretation of the expected spectral features, detailed experimental protocols for data acquisition, and an exploration of the underlying principles governing the observed chemical shifts and coupling constants.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and its electronic properties are significantly modulated by the nature and position of its substituents. In this molecule, the electron-withdrawing nature of both the chloro and sulfonic acid groups has a profound impact on the electron distribution within the aromatic ring, which is directly observable through NMR spectroscopy.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can glean detailed information about the connectivity of atoms, the electronic effects of functional groups, and the overall molecular architecture. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a robust framework for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the known spectral data of 4-chloropyridine and pyridine-3-sulfonic acid, and the established principles of substituent additivity in NMR spectroscopy.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.0 - 9.2 | Singlet | - |

| H-5 | 7.8 - 8.0 | Doublet | ~5 |

| H-6 | 8.8 - 9.0 | Doublet | ~5 |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 135 - 138 |

| C-4 | 152 - 155 |

| C-5 | 125 - 128 |

| C-6 | 148 - 151 |

Spectral Interpretation: Unraveling the Electronic Effects

The predicted chemical shifts for this compound are a direct consequence of the interplay between the inherent electronic properties of the pyridine ring and the influence of the chloro and sulfonic acid substituents.

¹H NMR Spectrum

The pyridine protons typically resonate in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[3] The presence of two additional powerful electron-withdrawing groups, the chloro and sulfonic acid moieties, further deshields the remaining ring protons, pushing their signals even further downfield.

-

H-2: This proton is situated ortho to the nitrogen atom and ortho to the sulfonic acid group. Both groups exert a strong deshielding effect, leading to the prediction of its resonance at the lowest field (9.0 - 9.2 ppm). The lack of adjacent protons results in a predicted singlet multiplicity.

-

H-6: Also ortho to the nitrogen, this proton experiences significant deshielding. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is meta to the nitrogen and ortho to the chlorine atom. It will be the most upfield of the three aromatic protons, appearing as a doublet due to coupling with H-6.

¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the pyridine ring are also highly sensitive to substituent effects.[1][2]

-

C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, are expected to be the most deshielded among the CH carbons.

-

C-4: The carbon atom bearing the chlorine atom is predicted to be significantly deshielded due to the electronegativity of chlorine.

-

C-3: The carbon attached to the sulfonic acid group will also experience a downfield shift.

-

C-5: This carbon, being the most remote from the strongly electron-withdrawing nitrogen and sulfonic acid groups, is predicted to have the most upfield chemical shift.

Experimental Protocols

This section outlines a standard protocol for the preparation and NMR analysis of a this compound sample.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound.

-

Solvent Selection: Due to the polar and acidic nature of the sulfonic acid group, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for such compounds. Deuterated water (D₂O) is also a possibility, though the acidic proton of the sulfonic acid will exchange with deuterium and will not be observable.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

II. NMR Data Acquisition

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm, centered around 7-8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance and sensitivity.

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignment.

NMR Experimental Workflow

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging data from structurally related compounds and applying fundamental principles of NMR spectroscopy, we have established a robust set of expected spectral parameters. The provided experimental protocols offer a clear and effective methodology for obtaining high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and structural characterization of this compound in various research and development endeavors.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(8), 874-879. [Link]

-

Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol. 1, pp. 403-455). Elsevier. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Mao, X., & You, X. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1557–o1558. [Link]

Sources

A Guide to the Solid-State Architecture of 4-Chloropyridine-3-sulfonic acid: A Crystallographic Perspective

This technical guide provides an in-depth analysis of the crystal structure of 4-Chloropyridine-3-sulfonic acid, a vital heterocyclic building block in medicinal chemistry. This document moves beyond a simple recitation of methods to offer a cohesive narrative on the rationale behind the crystallographic analysis, the interpretation of the structural data, and the implications for the compound's physicochemical properties. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular architecture to inform their work.

Introduction: The Rationale for Structural Analysis

This compound is more than a simple organohalide; it is a key precursor and structural motif in various pharmacologically active agents. Its unique arrangement of a pyridine ring, a sulfonic acid group, and a chlorine atom imparts specific electronic and steric properties that govern its reactivity and, crucially, its intermolecular interactions. Understanding the precise three-dimensional arrangement of these functional groups in the solid state is paramount. Crystal structure analysis provides definitive insights into molecular geometry, conformation, and, most importantly, the non-covalent interactions—such as hydrogen bonds—that dictate crystal packing, solubility, stability, and bioavailability. This guide elucidates the process of determining and interpreting this critical structural information.

Physicochemical Characteristics

A foundational understanding of the compound's basic properties is essential before delving into its complex crystal structure. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₃S | PubChem[1] |

| Molecular Weight | 193.61 g/mol | PubChem[1] |

| CAS Number | 51498-38-5 | Synchem[2] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Appearance | Crystalline Solid | Aozun Yazhou Chemical[3] |

Synthesis and Single Crystal Generation: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the perfection of the crystal used for data collection.

Synthetic Pathway: Hydrolysis of a Sulfonamide Precursor

The reported and validated method for obtaining this compound for crystallographic studies involves the hydrolysis of 4-chloropyridine-3-sulfonamide.[4]

Protocol:

-

Dissolution: 4-chloropyridine-3-sulfonamide is dissolved in a dilute solution of hydrochloric acid.

-

Hydrolysis: The mixture is heated under reflux. The acidic conditions facilitate the nucleophilic attack of water on the sulfur atom of the sulfonamide, leading to the cleavage of the S-N bond and the formation of the sulfonic acid and ammonium chloride.

-

Isolation: Upon cooling, the this compound product crystallizes from the solution.

-

Purification: The crude product is collected by filtration, washed with a small amount of cold water to remove residual acid and salts, and dried under vacuum.

-

Expert Insight: The choice of a hydrolysis reaction is strategic. It often yields a clean product, as the sulfonamide precursor can be rigorously purified, and the inorganic by-products are readily removed during workup. This high-purity starting material is critical for successful crystallization.

Crystallization: The Art of Patient Growth

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible defects—is often the most challenging step. The method of slow evaporation is the most effective for this compound.

Protocol:

-

Solution Preparation: A saturated solution of purified this compound is prepared in an appropriate solvent (e.g., water or a water/ethanol mixture) at a slightly elevated temperature.

-

Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant, ambient temperature.

-

Crystal Growth: Over several days to weeks, the solvent slowly evaporates, increasing the concentration of the solute beyond its saturation point and allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.

-

Expert Insight: The key to this process is to maintain conditions that are as close to equilibrium as possible. Rapid temperature fluctuations or vibrations can induce rapid precipitation, leading to a polycrystalline powder instead of a single, ordered crystal. The slow, methodical growth minimizes lattice defects, which is essential for obtaining sharp, well-resolved diffraction spots.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Blueprint

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid. The workflow is a self-validating system, where the quality of each step directly impacts the final, refined structure.

Experimental Workflow

The process from crystal selection to final data analysis follows a rigorous and logical progression, as illustrated below.

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using cryo-oil.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations, which improves the quality of the diffraction data. Monochromatic X-rays are directed at the crystal, and as it is rotated, a series of diffraction images are recorded by a detector.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and corrected for experimental factors (e.g., absorption).

-

Structure Solution: The "phase problem" is solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final model is then validated for geometric and crystallographic consistency.

The Crystal Structure of this compound (CCDC 605122)

The definitive crystal structure of this compound has been determined and its coordinates and structural data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605122.[1] The analysis of this data, published in Acta Crystallographica Section E, reveals a fascinating supramolecular architecture governed by specific hydrogen bonding.[4]

Crystallographic Data Summary

The primary crystallographic parameters provide the fundamental framework of the crystal lattice.

| Parameter | Value |

| CCDC Deposition No. | 605122 |

| Empirical Formula | C₅H₄ClNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.152 Å, b = 6.486 Å, c = 15.068 Å |

| α = 90°, β = 98.49°, γ = 90° | |

| Volume | 690.1 ų |

| Z (Molecules/Unit Cell) | 4 |

| (Data sourced from the publication associated with CCDC 605122) |

Supramolecular Assembly: A Network of Hydrogen Bonds

The most insightful aspect of this crystal structure is not the geometry of the individual molecule, but how multiple molecules assemble into a stable, three-dimensional lattice. This packing is dominated by a hierarchy of hydrogen bonds.

-

Primary Motif: One-Dimensional Chains via N—H···O Bonds The structure exists as a zwitterion in the solid state, with the acidic proton from the sulfonic acid group having transferred to the basic nitrogen atom of the pyridine ring. This creates a pyridinium cation (N⁺-H) and a sulfonate anion (SO₃⁻). The key interaction is a strong N⁺—H···O⁻ hydrogen bond between the pyridinium proton of one molecule and a sulfonate oxygen of an adjacent molecule.[4] The repetition of this interaction links the molecules head-to-tail, forming infinite one-dimensional chains running through the crystal lattice.

-

Secondary Motif: Linking Chains with C—H···Cl Interactions These primary chains are further organized into a two-dimensional network.[4] This is achieved through weaker, but structurally significant, C—H···Cl hydrogen bonds. In this interaction, a hydrogen atom attached to the pyridine ring acts as a weak donor, interacting with the chlorine atom of a molecule in a neighboring chain. While individually weak, the cumulative effect of these interactions is sufficient to impose a higher order of organization, linking the 1D chains into sheets.

The logical relationship of these interactions is visualized below.

Caption: Hierarchical intermolecular interactions in the crystal structure.

Conclusion

The crystal structure analysis of this compound provides an unambiguous depiction of its solid-state form. The molecule crystallizes as a zwitterion in the monoclinic space group P2₁/n. Its supramolecular architecture is a testament to the directing influence of hydrogen bonds, with strong N⁺—H···O⁻ interactions forming robust one-dimensional chains that are subsequently cross-linked by weaker C—H···Cl bonds to form two-dimensional sheets. This detailed structural knowledge is invaluable for drug development professionals, as it directly influences key solid-state properties like stability, dissolution rate, and polymorphism, all of which are critical parameters in pharmaceutical formulation.

References

-

Nagasathyan, A., Arayaselvan, M., & Ponnuswamy, M. N. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1488-o1490. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 605122. Retrieved January 12, 2026, from [Link]

-

Aozun Yazhou Chemical. (n.d.). Sulfonic Acid Structure In Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 4-Chloropyridine-3-sulfonic acid

Abstract

This technical guide provides a comprehensive analysis of 4-Chloropyridine-3-sulfonic acid using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these vibrational spectroscopic techniques and their practical application to the structural elucidation of this important pyridine derivative. The guide offers detailed experimental protocols, in-depth spectral interpretation, and a comparative analysis of FT-IR and Raman data, underscoring the synergistic power of these methods. Key vibrational modes are assigned with reference to established literature and computational studies on analogous compounds. This work aims to serve as a definitive resource for the vibrational spectroscopic characterization of this compound and similar substituted pyridines.

Introduction: The Significance of this compound

This compound (C₅H₄ClNO₃S) is a substituted pyridine derivative that holds considerable interest in various chemical and pharmaceutical domains.[1][2] Its bifunctional nature, featuring both a reactive chlorine atom and a sulfonic acid group on a pyridine ring, makes it a versatile building block in organic synthesis.[3] Specifically, it serves as a key intermediate in the synthesis of various pharmaceutical compounds and has potential applications in the development of agrochemicals and as a corrosion inhibitor.[3][4]

Given its role in the synthesis of potentially therapeutic agents, a thorough understanding of its molecular structure and purity is paramount. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure, identify functional groups, and assess the chemical environment of the analyte.[5][6] This guide provides a detailed exploration of the vibrational spectra of this compound, elucidating the characteristic frequencies associated with its constituent functional groups.

Theoretical Foundations: FT-IR and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that both measure the vibrational energies of molecules.[7][8]

-

FT-IR Spectroscopy is an absorption technique where infrared radiation is passed through a sample.[6] Molecules absorb radiation at specific frequencies that correspond to their vibrational modes, provided these vibrations induce a change in the molecule's dipole moment.[8]

-

Raman Spectroscopy is a scattering technique. A monochromatic laser source is used to irradiate a sample, and the scattered light is analyzed.[9] While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift provides information about the vibrational modes of the molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.[8]

The complementary nature of these techniques arises from their different selection rules. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.[5] For a comprehensive structural analysis, employing both methods is highly advantageous.

Experimental Protocols

Sample Preparation

A high-purity, solid sample of this compound should be used for analysis. The compound is typically a solid at room temperature.[4]

-

For FT-IR (ATR): A small amount of the powdered sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Good contact between the sample and the crystal is ensured by applying pressure. This method requires minimal sample preparation.

-

For FT-IR (KBr Pellet): The sample is finely ground with dry potassium bromide (KBr) at a ratio of approximately 1:100.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

For FT-Raman: The powdered sample can be placed in a glass vial or a sample holder for analysis. The non-invasive nature of Raman spectroscopy allows for measurement directly through transparent containers.[6]

Instrumentation and Data Acquisition

The following diagram illustrates a generalized workflow for acquiring FT-IR and Raman spectra.

Caption: Generalized workflow for FT-IR and Raman analysis.

-

FT-IR Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory or a sample compartment for pellets can be used. Data is typically collected in the mid-IR range (4000-400 cm⁻¹).[10]

-

Raman Spectrometer: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is suitable to minimize fluorescence.[7] The spectrum is collected over a relevant Raman shift range.

Spectral Interpretation and Discussion

The vibrational spectrum of this compound is a composite of the vibrational modes of the substituted pyridine ring and the sulfonic acid group. The interpretation will be based on characteristic group frequencies and data from similar molecules, such as pyridine-3-sulfonic acid and other substituted pyridines.[11][12]

Pyridine Ring Vibrations

The vibrational modes of the pyridine ring are expected to be observed in several regions of the spectrum.[13][14]

-

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

-

Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range.[11] For 3-monosubstituted pyridines, a band around 1600 cm⁻¹ may show a double maximum.[11]

-

Ring Breathing Mode: A characteristic ring breathing mode for pyridine is typically observed around 1020-1030 cm⁻¹.[11]

-

In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes, will be present in the fingerprint region below 1300 cm⁻¹.

Sulfonic Acid Group (-SO₃H) Vibrations

The sulfonic acid group has several characteristic vibrational modes.[15]

-

O-H Stretching: The O-H stretching vibration of the sulfonic acid group is expected to be a broad band in the 3000-2500 cm⁻¹ region due to strong hydrogen bonding.

-

S=O Asymmetric and Symmetric Stretching: The asymmetric and symmetric stretching vibrations of the SO₂ group are typically strong bands. The asymmetric stretch is expected around 1385 ± 35 cm⁻¹, while the symmetric stretch appears around 1200 ± 35 cm⁻¹.[11][16]

-

S-O(H) Stretching: The stretching vibration of the S-O single bond is expected around 1035 cm⁻¹.[11]

-

SO₂ Deformations: The scissoring and wagging modes of the SO₂ group are found in the 650-500 cm⁻¹ region.[11]

C-Cl and C-S Vibrations

-

C-S Stretching: The C-S stretching vibration is expected to appear in the 760 ± 25 cm⁻¹ region.[11]

-

C-Cl Stretching: The C-Cl stretching vibration for chloropyridines typically falls in the 800-600 cm⁻¹ range.

Tabulated Vibrational Frequencies

The following table summarizes the expected vibrational frequencies and their assignments for this compound, based on literature values for similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | FT-IR Activity | Raman Activity | Comments |

| O-H Stretch (Sulfonic Acid) | 3000 - 2500 | Strong, Broad | Weak | Indicative of strong hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong | Characteristic of the pyridine ring. |

| C=C, C=N Ring Stretches | 1600 - 1400 | Medium-Strong | Medium-Strong | Multiple bands are expected.[11] |

| S=O Asymmetric Stretch | ~1350 | Strong | Medium | A key indicator of the sulfonic acid group.[11] |

| S=O Symmetric Stretch | ~1165 | Strong | Medium | Another key indicator of the sulfonic acid group.[16] |

| S-O(H) Stretch | ~1035 | Strong | Medium | May overlap with pyridine ring breathing.[11] |

| Pyridine Ring Breathing | ~1025 | Medium | Strong | A characteristic mode of the pyridine ring.[11] |

| C-S Stretch | ~740 | Medium | Medium | May be coupled with other modes.[11] |

| C-Cl Stretch | 800 - 600 | Medium-Strong | Medium-Strong | Position is sensitive to substitution pattern. |

| SO₂ Deformations | 650 - 500 | Medium | Medium | Includes scissoring and wagging modes.[11] |

Comparative Analysis of FT-IR and Raman Spectra

The synergistic use of FT-IR and Raman spectroscopy provides a more complete vibrational profile of this compound.

-

Functional Group Confirmation: The strong IR activity of the polar S=O and O-H bonds in the sulfonic acid group makes FT-IR ideal for confirming the presence of this functional group.

-

Skeletal Vibrations: The pyridine ring vibrations, particularly the ring breathing mode, are often more prominent in the Raman spectrum due to the change in polarizability during these vibrations.[14]

-

Aqueous Solutions: For applications involving aqueous solutions, Raman spectroscopy is generally more suitable as water is a weak Raman scatterer but a strong IR absorber.[9]

The following diagram illustrates the relationship between molecular vibrations and their typical spectral activity.

Caption: Relationship between vibrational modes and spectral activity.

Applications in Drug Development and Quality Control

The detailed vibrational spectroscopic data presented in this guide can be applied in several key areas of pharmaceutical development:

-

Raw Material Identification: FT-IR and Raman spectroscopy can be used as rapid and reliable methods for verifying the identity and quality of incoming batches of this compound.

-

Reaction Monitoring: In-situ spectroscopic techniques can monitor the progress of reactions involving this compound by tracking the disappearance of reactant peaks and the appearance of product peaks.[10]

-

Polymorph Screening: Raman spectroscopy is particularly sensitive to subtle changes in crystal lattice structure, making it a valuable tool for identifying and characterizing different polymorphic forms of active pharmaceutical ingredients (APIs) derived from this starting material.[7]

-

Contaminant Detection: The unique spectral fingerprint of this compound allows for the detection of impurities or degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the FT-IR and Raman spectroscopic analysis of this compound. By integrating theoretical principles with practical experimental considerations and detailed spectral interpretation, this document serves as a valuable resource for researchers and scientists. The complementary nature of FT-IR and Raman spectroscopy has been highlighted, demonstrating their combined power in providing a complete vibrational signature of the molecule. The data and methodologies presented herein will aid in the structural characterization, quality control, and further application of this important chemical intermediate in the pharmaceutical and chemical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

ResearchGate. Calculated static Raman spectra of pyridine alone (a), P- complex (b),... [Link]

-

Pharmaffiliates. CAS No : 51498-38-5 | Product Name : this compound. [Link]

-

Varghese, B., et al. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

LookChem. Technical Specification and Application Guide for 4-Chloropyridine-3-sulfonamide. [Link]

-

ACS Publications. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega. [Link]

-

ResearchGate. Raman spectra of pyridine and CuNP-pyridine compound. *For C–C–C and C–N–C. [Link]

-

PubMed. Surface-enhanced Raman scattering of pyridine using different metals: differences and explanation based on the selective formation of alpha-pyridyl on metal surfaces. [Link]

-

OnePetro. A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids: Experimental Evaluation and Artificial Neural Network–Based Apparent Viscosity Prediction. [Link]

-

NIH. Structure and vibrational spectroscopy of methanesulfonic acid. [Link]

-

Gillespie, R. J., & Robinson, E. A. CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry. [Link]

-

NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Protheragen. This compound. [Link]

-

Spectroscopy Online. FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. [Link]

-

PubChem. 4-Chloro-3-pyridinesulfonamide. National Center for Biotechnology Information. [Link]

-

PubMed. A new insight into the vibrational analysis of pyridine. [Link]

-

Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? [Link]

-

ACS Publications. Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. [Link]

-

AIP Publishing. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

-

ResearchGate. Representation of substituted pyridines. [Link]

-

Mettler Toledo. IR vs Raman Spectroscopy | Advantages & Limitations. [Link]

-

MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]

-

AZoOptics.com. Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. [Link]

-

KOPS. Raman spectroscopy setup and experiments for the advanced undergraduate lab. [Link]

-

PharmaCompass.com. 4-Chloropyridine-3-sulfonamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

-

ResearchGate. This compound | Request PDF. [Link]

-

ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. [Link]

-

ResearchGate. Quantum Mechanical Calculations and Electrochemical Study of Vibrational Frequencies, Energies in Some Flavonoids molecules. [Link]

-

MDPI. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. [Link]

-

NIH. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption. [Link]

-

Hindawi. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Link]

-

CORE. Theoretical Calculations on Vibrational Frequencies and Absorption Spectra of S1 and S2 States of Pyridine. [Link]

-

Semantic Scholar. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. [Link]

Sources

- 1. This compound | C5H4ClNO3S | CID 1713835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Protheragen [protheragen.ai]

- 3. Buy this compound | 51498-38-5 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 7. mt.com [mt.com]

- 8. photothermal.com [photothermal.com]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. asianpubs.org [asianpubs.org]

- 12. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. onepetro.org [onepetro.org]

Mass spectrometry analysis of 4-Chloropyridine-3-sulfonic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloropyridine-3-sulfonic Acid

Authored by: A Senior Application Scientist

Foreword

The robust analytical characterization of polar, heterocyclic compounds is a cornerstone of modern pharmaceutical development and chemical synthesis. This compound, a key intermediate and potential impurity, presents a unique set of challenges for mass spectrometry due to its polarity, acidic nature, and the presence of a halogen. This guide provides a comprehensive, experience-driven framework for developing and validating a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound. We will move beyond rote procedures to explore the underlying principles, enabling scientists to not only replicate this method but also to adapt it to analogous analytical challenges.

Foundational Principles: The Analyte and the Approach

This compound is a small molecule characterized by a pyridine ring, a sulfonic acid group, and a chlorine atom. Each of these functional groups influences its behavior in a mass spectrometer.

-

Pyridine Ring: A basic nitrogen atom that is readily protonated, making it suitable for positive ion mode electrospray ionization (ESI).

-

Sulfonic Acid Group: A strong acid (pKa < 2) that will be deprotonated in typical reversed-phase LC mobile phases, making it highly polar and amenable to negative ion mode ESI. This duality offers flexibility in method development.

-

Chlorine Atom: The presence of chlorine (with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will produce a characteristic isotopic pattern in the mass spectrum, serving as a crucial confirmation of identity.

Our strategy will be to leverage these properties to develop a robust Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) MS method. This platform provides both the quantitative potential of a tandem mass spectrometer and the high-resolution, accurate mass (HRAM) capabilities needed for confident structural elucidation and impurity identification.

Experimental Workflow: From Sample to Spectrum

A successful analysis is not merely the result of an advanced instrument but of a meticulously planned workflow. The following diagram illustrates the logical flow from sample preparation to data interpretation.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloropyridine-3-sulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Chloropyridine-3-sulfonic acid, a key intermediate in pharmaceutical synthesis. Understanding the thermal behavior of this compound is paramount for ensuring safe handling, process optimization, and regulatory compliance in drug development and manufacturing. This document delineates the theoretical underpinnings of its decomposition, outlines robust experimental protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and discusses potential decomposition pathways and associated hazards. This guide is intended for researchers, chemists, and process safety professionals working with this and structurally related compounds.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Intermediates

This compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a chlorinated pyridine ring and a sulfonic acid moiety, imparts specific reactivity that is beneficial for therapeutic applications. However, these same functional groups can be susceptible to thermal degradation, potentially leading to loss of product, generation of hazardous byproducts, and in worst-case scenarios, uncontrolled exothermic events.

A thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a cornerstone of safe and efficient process development. It informs critical decisions regarding reaction conditions, purification methods, drying temperatures, and long-term storage. For drug development professionals, this knowledge is indispensable for ensuring the quality, safety, and efficacy of the final drug product.

This guide is structured to provide a holistic view of the thermal stability of this compound, beginning with its fundamental physicochemical properties and progressing to detailed methodologies for its thermal analysis and a discussion of its decomposition mechanism.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₃S | [1] |

| Molecular Weight | 193.61 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Melting Point | Data not available; decomposition may occur at or before melting. The related compound, 4-chloropyridine-3-sulfonamide, decomposes at its melting point of approximately 153 °C.[2] | |

| Solubility | Likely soluble in polar solvents. | [3] |

Experimental Assessment of Thermal Stability

A multi-technique approach is crucial for a comprehensive evaluation of thermal stability. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) each provide unique and complementary information.

General Experimental Workflow

The systematic investigation of thermal stability follows a logical progression from small-scale screening to larger-scale hazard assessment.

Caption: A typical workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] It is the primary technique for determining the onset temperature of decomposition.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

-

Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the resulting TGA curve.

Expected Results:

Based on the decomposition of the related 4-chloropyridine-3-sulfonamide at 153 °C[2], and the general thermal behavior of pyridinium sulfonic acid functionalized ionic liquids (167-240 °C)[6][7], it is anticipated that this compound will exhibit significant mass loss starting in the range of 150-250 °C. The decomposition may occur in multiple steps, corresponding to the loss of different functional groups.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][8] It is used to detect thermal events such as melting, crystallization, and exothermic or endothermic decompositions.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and prevent mass loss before decomposition.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Expected Results:

The DSC thermogram is expected to show a sharp exothermic peak following or overlapping with any endothermic melting event, indicating that decomposition is an energy-releasing process. The onset temperature of the exotherm should correlate with the Tonset observed in the TGA. The area under the exothermic peak can be integrated to quantify the heat of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an uncontrolled exothermic reaction.[9][10] It is the gold standard for assessing the potential for a thermal runaway reaction.

Experimental Protocol:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known quantity of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy C to resist corrosion).

-

Procedure: The instrument operates in a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

Data Analysis: The resulting data provides a plot of self-heating rate versus temperature, as well as pressure versus temperature. From this, key safety parameters such as the temperature of no return (TNR) and the time to maximum rate (TMR) can be determined.

Expected Results:

Given the potential for exothermic decomposition indicated by DSC, ARC analysis is critical. The results will quantify the rate of temperature and pressure increase under adiabatic conditions, providing essential data for the design of safety measures such as emergency relief systems.

Decomposition Pathways and Products

Proposed Decomposition Mechanism

The primary decomposition pathway for aryl sulfonic acids at elevated temperatures is desulfonation.[4] This reaction is the reverse of sulfonation and results in the cleavage of the carbon-sulfur bond.

Caption: A simplified proposed decomposition pathway for this compound.

In the case of this compound, the initial step is likely the elimination of sulfur trioxide (SO₃) to form 4-chloropyridine. The SO₃ can further decompose to sulfur dioxide (SO₂). At higher temperatures, the 4-chloropyridine ring can fragment. The presence of chlorine and nitrogen atoms suggests that the ultimate decomposition products in an inert atmosphere could include:

-

Hydrogen chloride (HCl)

-

Sulfur dioxide (SO₂)

-

Oxides of nitrogen (NOx)

-

Various chlorinated aromatic and aliphatic fragments

-

Char

In the presence of oxygen (air), the formation of carbon monoxide (CO) and carbon dioxide (CO₂) would also be expected. The thermal decomposition of highly chlorinated compounds can also lead to the formation of other toxic chlorinated species.[11][12]

Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended.[4][5] This allows for the real-time analysis of the gases evolved from the sample as it is heated, providing a direct correlation between mass loss events and the chemical identity of the off-gases.

Safety and Handling Considerations

The potential for exothermic decomposition and the release of toxic and corrosive gases necessitates strict safety protocols when handling this compound at elevated temperatures.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Acid-resistant gloves (e.g., butyl rubber or Viton) and a lab coat are required. For larger quantities or situations with a higher risk of exposure, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an acid gas cartridge should be used.

Engineering Controls

-

Ventilation: All heating of this compound must be performed in a certified chemical fume hood.

-

Containment: Reactions should be conducted in appropriate glassware or reactors designed to withstand the expected temperatures and pressures. Secondary containment should be used for storage.

Emergency Procedures

-

Spills: In case of a spill, evacuate the area. For small spills, neutralize with a suitable absorbent material for acids (e.g., sodium bicarbonate or a commercial spill kit) and dispose of as hazardous waste. Do not use combustible materials like sawdust.

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the sulfonic acid. Firefighters should wear self-contained breathing apparatus (SCBA).

Conclusion

This compound is a thermally sensitive compound that requires careful handling and a thorough understanding of its decomposition behavior. While specific experimental data is limited, a combination of data from related compounds and established chemical principles allows for a robust assessment of its potential hazards. The primary decomposition pathway is likely desulfonation, leading to the release of corrosive and toxic gases, including SO₂, HCl, and NOx.

It is strongly recommended that any process involving the heating of this compound be preceded by a comprehensive thermal analysis study, including TGA, DSC, and ARC, to determine its specific decomposition profile and to ensure the implementation of appropriate safety measures. The methodologies and insights provided in this guide serve as a foundation for such investigations, promoting safer and more efficient practices in the development and manufacturing of pharmaceuticals.

References

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).

-

Desulfonation reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. (2018). Environmental Science & Technology, 52(18), 10737–10745.

- US Patent for Process for the preparation of chloropyridine sulphonic acid chlorides. (n.d.).

- Amarasekara, A. S., & Owereh, O. S. (2011). Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids. Journal of Thermal Analysis and Calorimetry, 103(3), 969–973.

-

Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids. (2011). Retrieved from [Link]

-

Pyrolysis of Organosulfur Compounds. (n.d.). Retrieved from [Link]

-

Organosulfur in the Spotlight: Organosulfur Compounds. (n.d.). Retrieved from [Link]

-

Organosulfur compound - Sulfides, Chemistry, Reactions. (n.d.). Retrieved from [Link]

-

Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. (n.d.). Retrieved from [Link]

-

Accelerating Rate Calorimetry (ARC). (n.d.). Retrieved from [Link]

-

This compound | C5H4ClNO3S | CID 1713835. (n.d.). Retrieved from [Link]

-

Accelerating Rate Calorimeter (ARC). (n.d.). Retrieved from [Link]

- Pyrolysis acetylation. (2023). Journal of Analytical and Applied Pyrolysis, 175, 106198.

-

Pyrolysis Gas Chromatography Mass Spectrometry. (n.d.). Retrieved from [Link]

- Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. (1988). Chemosphere, 17(1), 1–13.

-

The reactivity of pyridine towards sulphuric acid at elevated temperatures. (n.d.). Retrieved from [Link]

- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal, 7(1), 2.

- Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. (2008).

-

Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (n.d.). Retrieved from [Link]

-

Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (n.d.). Retrieved from [Link]

- US Patent for Process for the preparation of chloropyridine sulphonic acid chlorides. (n.d.).

- Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2024). Physical Chemistry Chemical Physics, 26(33), 22558–22571.

-

Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Retrieved from [Link]

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). Molecules, 27(19), 6524.

-

Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. (n.d.). Retrieved from [Link]

-

Aromatic sulfonation - Wikipedia. (n.d.). Retrieved from [Link]

-

Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. (n.d.). Retrieved from [Link]

-

Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. (n.d.). Retrieved from [Link]

- Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. (2022).

-

Pyridine and Pyridine Derivatives. (n.d.). Retrieved from [Link]

- A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS. (2023). Energies, 16(5), 2395.

-

Overriding Innate Decomposition Temperatures of an Avibactam Prodrug Precursor using Data Science-Guided Synthesis. (n.d.). Retrieved from [Link]

-

TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). Retrieved from [Link]

- Production of pyridine-3-sulfonic acid. (n.d.).

- Processes for production of pyridine 3-sulphonic acid and its salts. (n.d.).

-

Aromatic Sulphonation and Related Reactions. (2018). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxidative cleavage and ammoxidation of organosulfur compounds via synergistic Co-Nx sites and Co nanoparticles catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]